molecular formula C9H20O3 B098861 Diethyleneglycolmonopentylether CAS No. 18912-81-7

Diethyleneglycolmonopentylether

Cat. No.: B098861
CAS No.: 18912-81-7
M. Wt: 176.25 g/mol
InChI Key: PWTNRNHDJZLBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyleneglycolmonopentylether: is an organic compound with the molecular formula C11H24O4 . It is a colorless liquid that is often used as a solvent due to its ability to dissolve a wide range of substances. This compound is part of the glycol ether family, which are known for their excellent solvent properties and low volatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyleneglycolmonopentylether can be synthesized through the reaction of ethylene oxide with n-pentanol in the presence of a catalyst such as sodium hydroxide or potassium hydroxide . The reaction typically occurs at elevated temperatures and pressures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous feeding of ethylene oxide and n-pentanol into a reactor. The reaction mixture is maintained at a temperature of around 100-150°C and a pressure of 0.1-0.5 MPa. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Diethyleneglycolmonopentylether can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form simpler alcohols.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Reagents like or can be used for halogenation reactions.

Major Products:

Scientific Research Applications

Chemistry: Diethyleneglycolmonopentylether is used as a solvent in various chemical reactions and processes due to its ability to dissolve both polar and non-polar substances.

Biology: It is used in biological research as a solvent for the extraction and purification of biomolecules.

Medicine: In the pharmaceutical industry, it is used as a solvent in the formulation of drugs and other medicinal products.

Industry: It is used in the production of paints, coatings, and cleaning agents due to its excellent solvent properties .

Mechanism of Action

The primary mechanism of action of Diethyleneglycolmonopentylether is its ability to act as a solvent. It interacts with various molecular targets by dissolving them, which facilitates chemical reactions and processes. The compound’s molecular structure allows it to form hydrogen bonds with other molecules, enhancing its solvent capabilities .

Comparison with Similar Compounds

  • 2-(2-Ethoxyethoxy)ethanol
  • 2-(2-Butoxyethoxy)ethanol
  • 2-(2-Phenoxyethoxy)ethanol

Comparison: Diethyleneglycolmonopentylether is unique due to its longer alkyl chain compared to 2-(2-Ethoxyethoxy)ethanol and 2-(2-Butoxyethoxy)ethanol, which enhances its hydrophobic properties. Compared to 2-(2-Phenoxyethoxy)ethanol, it has a simpler structure, making it more versatile as a solvent .

Properties

IUPAC Name

2-(2-pentoxyethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O3/c1-2-3-4-6-11-8-9-12-7-5-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTNRNHDJZLBCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335748
Record name Pentyldiglycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18912-81-7
Record name Pentyldiglycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Pentyloxy ethoxy)-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyleneglycolmonopentylether
Reactant of Route 2
Reactant of Route 2
Diethyleneglycolmonopentylether
Reactant of Route 3
Reactant of Route 3
Diethyleneglycolmonopentylether
Reactant of Route 4
Reactant of Route 4
Diethyleneglycolmonopentylether
Reactant of Route 5
Reactant of Route 5
Diethyleneglycolmonopentylether
Reactant of Route 6
Reactant of Route 6
Diethyleneglycolmonopentylether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.